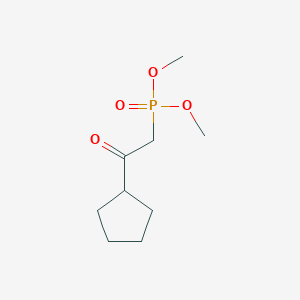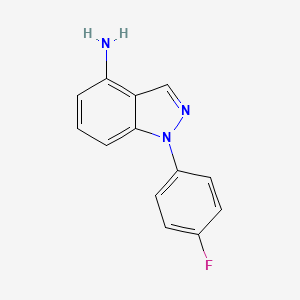![molecular formula C20H17NO2 B8665515 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester CAS No. 113516-80-6](/img/structure/B8665515.png)
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, in particular, is notable for its unique structure, which combines the indole moiety with a naphthalene ring system, making it a subject of interest in synthetic organic chemistry and pharmaceutical research .
Méthodes De Préparation
The synthesis of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For industrial production, the reaction conditions are optimized to ensure high yield and purity, often involving refluxing the reactants in acetic acid or hydrochloric acid .
Analyse Des Réactions Chimiques
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Applications De Recherche Scientifique
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
3H-Naphth[2,3-e]indole-2-carboxylic acid, 3-methyl-, ethyl ester can be compared with other indole derivatives, such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the naphthalene ring, making it less complex.
Methyl indole-3-carboxylate: Another simpler indole derivative used in various organic syntheses.
Ethyl indole-2-carboxylate: Known for its use in preparing pharmaceutical intermediates and other bioactive compounds.
The uniqueness of this compound lies in its combined indole and naphthalene structure, which provides distinct chemical and biological properties compared to simpler indole derivatives .
Propriétés
Numéro CAS |
113516-80-6 |
|---|---|
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
ethyl 3-methylnaphtho[2,3-e]indole-2-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-3-23-20(22)19-12-17-16-11-14-7-5-4-6-13(14)10-15(16)8-9-18(17)21(19)2/h4-12H,3H2,1-2H3 |
Clé InChI |
AIURBHMEIISBIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1C)C=CC3=CC4=CC=CC=C4C=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
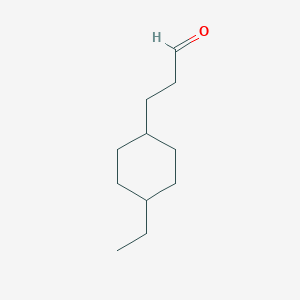
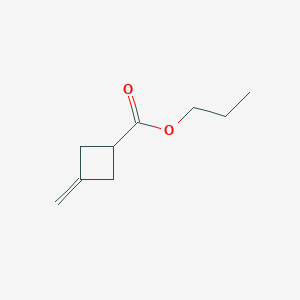
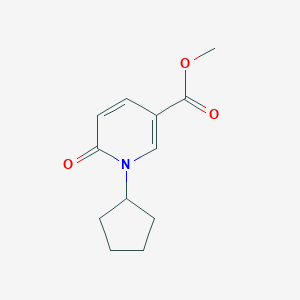
![4-[3-(Methanesulfonyl)pyrrolidine-1-sulfonyl]benzoic acid](/img/structure/B8665460.png)
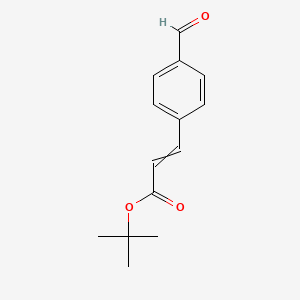
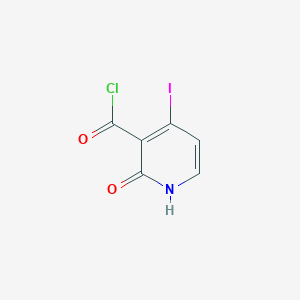
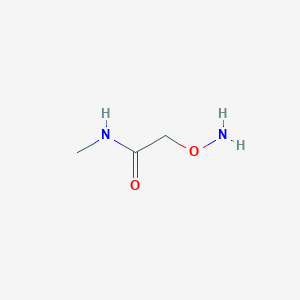
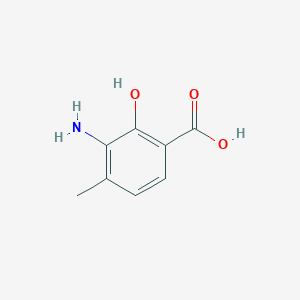
![1-Propanol, 3-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8665492.png)
![tert-Butyl 4-((2-(tert-butyl)-6-chlorobenzo[d]oxazol-7-yl)sulfonyl)piperazine-1-carboxylate](/img/structure/B8665494.png)
